molecular formula C25H29N5O3 B2802546 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797267-32-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Katalognummer B2802546
CAS-Nummer: 1797267-32-3
Molekulargewicht: 447.539
InChI-Schlüssel: UGAQIYYCHGJRDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Docking Studies

One of the primary research focuses on derivatives similar to the specified compound involves their synthesis and evaluation for anticancer activities. Studies have shown that certain synthesized compounds exhibit significant in vitro anticancer activity against various human cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. These compounds, characterized by their benzimidazole and piperazine structures, demonstrated their effectiveness by reducing cell viability, with some exhibiting higher activity than standard anticancer drugs like doxorubicin. Molecular docking studies further supported the structure-activity relationship, highlighting their potential as therapeutic agents against cancer (Lingaiah Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

Research on derivatives with structural similarities has led to the identification of potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target in the treatment of diseases associated with ACAT-1 overexpression. By modifying the compound's structure to enhance aqueous solubility and oral absorption, a clinical candidate named K-604 was developed. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, suggesting its usefulness in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

The compound's framework has been utilized to create novel benzodiazepines with benzimidazole, benzothiazole, and indole moieties. These synthesized compounds were tested for their antimicrobial activities against a range of bacteria and fungi, as well as for their antioxidant properties. Some of these compounds showed potent antimicrobial activity and excellent antioxidant activity, indicating their potential as new therapeutic agents for treating infections and oxidative stress-related conditions (Basavaraj S Naraboli et al., 2017).

Anthelmintic Activity

Another area of application involves the synthesis of novel compounds with a 1,2,4-triazole moiety clubbed with a benzimidazole ring, which were tested for their anthelmintic activity. These compounds exhibited significant efficacy against Pheretima posthumous, comparing favorably with standard drugs like Albendazole and Piperazine. This research opens new avenues for developing effective treatments against parasitic worm infections (P. S. Kumar et al., 2014).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c31-24(27-17-20-6-7-22-23(16-20)33-19-32-22)18-29-12-10-28(11-13-29)14-15-30-9-8-26-25(30)21-4-2-1-3-5-21/h1-9,16H,10-15,17-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAQIYYCHGJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.